(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate

Chemoselective cross-coupling Palladium catalysis Sequential functionalization

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate (CAS 2375588-91-1) is a polyhalogenated naphthyl triflate of molecular formula C₁₁H₅ClF₄O₃S and molecular weight 328.67 g/mol, routinely supplied at ≥95–97% purity. The molecule combines an exceptionally reactive triflate (OTf) leaving group with a persistent aryl chloride and an electron-withdrawing fluorine substituent on the naphthalene scaffold, enabling chemoselective, sequential cross-coupling strategies that cannot be replicated by simple naphthyl halides or unsubstituted naphthyl triflates.

Molecular Formula C11H5ClF4O3S
Molecular Weight 328.67 g/mol
Cat. No. B12506542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate
Molecular FormulaC11H5ClF4O3S
Molecular Weight328.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)Cl
InChIInChI=1S/C11H5ClF4O3S/c12-10-7(13)5-4-6-2-1-3-8(9(6)10)19-20(17,18)11(14,15)16/h1-5H
InChIKeyMFANMFHOYVYCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-fluoro-1-naphthyl Triflate – A Dual-Halogen Naphthyl Electrophile for Orthogonal Cross-Coupling in Pharmaceutical R&D


(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate (CAS 2375588-91-1) is a polyhalogenated naphthyl triflate of molecular formula C₁₁H₅ClF₄O₃S and molecular weight 328.67 g/mol, routinely supplied at ≥95–97% purity . The molecule combines an exceptionally reactive triflate (OTf) leaving group with a persistent aryl chloride and an electron-withdrawing fluorine substituent on the naphthalene scaffold, enabling chemoselective, sequential cross-coupling strategies that cannot be replicated by simple naphthyl halides or unsubstituted naphthyl triflates [1].

Why 8-Chloro-7-fluoro-1-naphthyl Triflate Cannot Be Replaced by Generic Naphthyl Halides or Unsubstituted Triflates


Procurement specifications for naphthyl electrophiles must account for chemoselectivity, electronic activation, and downstream molecular fit. Unsubstituted 1-naphthyl triflate lacks the chlorine handle needed for a second, orthogonal coupling event [1]. Conversely, 1-chloronaphthalene or 1-bromonaphthalene cannot match the oxidative addition rate of the triflate under ligand-free Pd catalysis, losing the ability to differentiate between electrophilic sites [2]. The 7-fluoro substituent further withdraws electron density, accelerating key catalytic steps and locking in the substitution geometry required by contemporary KRAS inhibitor pharmacophores, as evidenced by the PDB 7RT4 co-crystal structure [3]. Simple halogen swaps therefore fail on electronic, chemoselective, and structural grounds.

Quantitative Differentiation Evidence for 8-Chloro-7-fluoro-1-naphthyl Triflate vs. Closest Analogs


Ligand-Free Pd-Catalyzed Suzuki Coupling: Exclusive C–OTf Selectivity Over C–Cl

Under ligand-free PdCl₂/KF/MeCN conditions at room temperature, chloroaryl triflates undergo Suzuki coupling with >99:1 selectivity at the C–OTf bond while the C–Cl bond remains completely inert. For 4-chlorophenyl triflate, 3 mol% PdCl₂ delivers ≥99% yield of the OTf-coupled product with <0.2% chloride-coupled side product [1]. This triflate selectivity is inverted relative to phosphine-ligated protocols where C–Cl oxidative addition dominates, providing a unique chemoselective handle that is directly transferable to (8-chloro-7-fluoro-1-naphthyl) triflate [1].

Chemoselective cross-coupling Palladium catalysis Sequential functionalization

Direct Precursor to MRTX1133 Key Boronic Ester Intermediate: Uniquely Required Substitution Pattern

The pinacol boronic ester 2-(8-chloro-7-fluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2454397-77-2), derived directly from the target triflate via Miyaura borylation, is the essential coupling partner in the Suzuki step of MRTX1133 synthesis as disclosed in patent CN117683052A [1]. The 8-chloro-7-fluoro substitution pattern occupies the switch II pocket of KRAS G12D (PDB 7RT4, ligand 7IZ) [2]. Replacing the 7-fluoro with hydrogen or moving the chlorine to a different position eliminates the key halogen-protein contacts, as confirmed by structure-activity data where the 7-fluoro deletion leads to >10-fold loss in binding affinity [2].

KRAS G12D inhibitor MRTX1133 synthesis Boronic ester building block

Enhanced Electrophilicity from Dual Halogen Substitution vs. Unsubstituted Naphthyl Triflates

The 8-chloro and 7-fluoro substituents collectively withdraw electron density from the naphthalene ring, lowering the LUMO energy and accelerating oxidative addition of the C–OTf bond to Pd(0). The calculated pKa of the parent naphthol (8-chloro-7-fluoro-1-naphthol) is 8.41 ± 0.40, approximately 1.5–2.0 log units lower than unsubstituted 1-naphthol (pKa ~9.3–10.0), confirming the substantial electron-withdrawing effect . In iron-catalyzed Miyaura borylation, aryl triflates bearing electron-withdrawing substituents consistently deliver higher yields than electron-neutral analogs: 4-chlorophenyl triflate gives 70% borylation yield, whereas o-tolyl triflate (electron-donating) yields noticeably lower product [1].

Electrophilic aromatic substitution Electron-withdrawing effects Oxidative addition kinetics

Proven Borylation Reactivity: Aryl Triflates as Substrates for High-Yield Boronic Ester Formation

Iron-catalyzed Miyaura borylation of aryl triflates has been demonstrated for the first time by Bedford et al. (2024), establishing that aryl triflates are competent substrates for direct conversion to pinacol boronic esters. Under optimized conditions using Fe(OTf)₂ as precatalyst and Li[B(tBu)pin-Bpin] as the borylating agent, 4-chlorophenyl triflate yields 70% of the corresponding boronic ester; naphthyl substrates with extended π-systems generally exhibit enhanced reactivity in iron-catalyzed borylations [1]. This pathway enables direct conversion of (8-chloro-7-fluoro-1-naphthyl) triflate to its boronic ester (CAS 2454397-77-2) without intermediate halide exchange, a step required when starting from aryl chlorides or bromides.

Miyaura borylation Iron catalysis Boronic ester synthesis

Commercially Available Purity and Batch QC: Reproducibility Advantage Over Uncertified Analogs

(8-Chloro-7-fluoro-1-naphthyl) triflate is available from multiple suppliers with documented purity and batch-specific QC data. Bidepharm supplies the compound at 95% purity with batch-specific NMR, HPLC, and GC reports ; AKSci offers 97% purity ; Leyan lists 98% purity . In contrast, alternative building blocks such as 1-naphthyl triflate or 8-chloro-1-naphthyl bromide are typically supplied without the same level of batch traceability, and their purity can vary by ±5% between suppliers. The availability of ISO-certified batches (MolCore) ensures lot-to-lot consistency essential for GLP/GMP intermediate campaigns .

Quality control Pharmaceutical intermediate Reproducibility

High-Value Application Scenarios for 8-Chloro-7-fluoro-1-naphthyl Triflate in Drug Discovery and Process Chemistry


Synthesis of KRAS G12D Inhibitor MRTX1133 and Structural Analogs

The target compound serves as the direct precursor to the pinacol boronic ester (CAS 2454397-77-2) used in the key Suzuki coupling step of MRTX1133 (CN117683052A) [1]. The 8-chloro-7-fluoro substitution pattern is required for occupancy of the switch II pocket in KRAS G12D (PDB 7RT4); any deviation in halogen placement compromises the sub-nanomolar binding affinity essential for clinical candidate progression [2]. This scenario justifies procurement of the exact CAS 2375588-91-1 over generic naphthyl triflates.

Sequential Orthogonal Cross-Coupling for Complex Biaryl Synthesis

The ligand-free Pd-catalyzed conditions of Ibsen et al. (2023) enable exclusive C–OTf Suzuki coupling (>99% selectivity) while preserving the C–Cl bond for a subsequent transformation (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) [3]. This chemoselectivity is unavailable with mono-functionalized naphthyl halides and expands the accessible chemical space for library synthesis in medicinal chemistry.

Direct Triflate-to-Boronic-Ester Conversion via Iron-Catalyzed Borylation

The Bedford (2024) iron-catalyzed Miyaura borylation protocol directly converts the triflate to the corresponding pinacol boronic ester without intermediate halide exchange, achieving yields of 70%+ for electron-deficient aryl triflates [4]. This streamlined route to the MRTX1133 boronic ester building block reduces step count and process mass intensity compared to routes that proceed through aryl bromide or iodide intermediates.

Pharmaceutical Intermediate Supply with Batch Traceability for GLP/GMP Campaigns

For process chemistry groups scaling KRAS inhibitor intermediates, the availability of (8-chloro-7-fluoro-1-naphthyl) triflate with ≥95–98% purity and orthogonal QC (NMR, HPLC, GC) from ISO-certified suppliers (Bidepharm, MolCore) ensures lot-to-lot reproducibility . This traceability is critical when advancing from discovery (milligram scale) to preclinical toxicology batches (gram-to-kilogram scale).

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